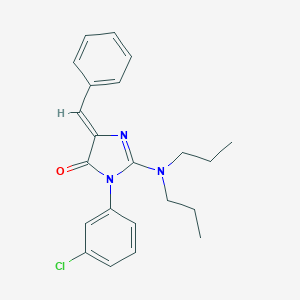
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one, also known as clonidine, is a medication primarily used to treat high blood pressure. It belongs to the class of drugs called alpha-2 adrenergic agonists, which work by decreasing the activity of certain nerves in the brain and body. In addition to its use in hypertension, clonidine has also been studied for its potential applications in various scientific research areas.
Mechanism of Action
Clonidine works by binding to and activating alpha-2 adrenergic receptors in the brain and body. This leads to a decrease in the release of norepinephrine, a neurotransmitter that plays a role in the regulation of blood pressure, heart rate, and stress response. By decreasing norepinephrine release, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one causes a decrease in blood pressure and heart rate, as well as a decrease in anxiety and stress.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and stress response, this compound has been shown to have a number of other biochemical and physiological effects. These include a decrease in the release of other neurotransmitters, such as dopamine and serotonin, and an increase in the release of certain hormones, such as growth hormone and prolactin. Clonidine has also been shown to have anti-inflammatory and antioxidant effects, as well as effects on glucose metabolism and insulin secretion.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, as it can bind to other receptors in addition to alpha-2 adrenergic receptors. This can complicate the interpretation of experimental results and require additional controls and analyses.
Future Directions
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the development of more selective alpha-2 adrenergic agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and chronic pain.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one involves several steps, starting with the reaction of 3-chlorobenzaldehyde and dipropylamine to form 3-chloro-N,N-dipropylbenzamide. This is then reacted with sodium hydride and 2-bromoacetophenone to form the intermediate product, 1-(3-chlorophenyl)-2-(dipropylamino)-1-phenylethanone. The final step involves the reaction of this intermediate with formic acid to form this compound.
Scientific Research Applications
Clonidine has been studied for its potential applications in various scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been used to study the role of alpha-2 adrenergic receptors in the regulation of stress and anxiety. In psychiatry, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), anxiety disorders, and substance abuse disorders. In pharmacology, this compound has been studied for its potential use in the treatment of pain, opioid withdrawal, and hypertension.
Properties
Molecular Formula |
C22H24ClN3O |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15- |
InChI Key |
UFLLBSDKWWYLBB-HKWRFOASSA-N |
Isomeric SMILES |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
